molecular formula C9H8BrNO3 B144633 5-(Bromoacetyl)salicylamide CAS No. 73866-23-6

5-(Bromoacetyl)salicylamide

Cat. No.: B144633
CAS No.: 73866-23-6
M. Wt: 258.07 g/mol
InChI Key: VXWSXLSUWGZOHD-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)salicylamide (CAS: 73866-23-6) is a salicylamide derivative with a bromoacetyl substituent at the 5-position of the benzene ring. Its molecular formula, C₉H₈BrNO₃ (MW: 244.07 g/mol), enables diverse reactivity, making it a critical intermediate in pharmaceutical synthesis, particularly for antitumor and anti-inflammatory agents . Key properties include:

  • Thermal Stability: High melting point (~160–165°C), suitable for industrial processes.
  • Reactivity: The bromoacetyl group facilitates nucleophilic substitution, enabling conjugation with amines or thiols in drug design .
  • Applications: Used in enzyme inhibition studies, antitumor agent development, and industrial organic synthesis .

Biological Activity

5-(Bromoacetyl)salicylamide is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C₉H₈BrNO₃
  • Molecular Weight : 268.07 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 141-144°C
  • Solubility : 0.1 g/mL in water; 10 mg/mL in ethanol

Synthesis

This compound can be synthesized through the bromination of 5-acetylsalicylamide using bromine as a brominating agent. The reaction typically achieves high yields (up to 93.2%) under optimized conditions (1:1.05 molar ratio of reactants at low temperatures) .

The primary biological activity of this compound involves its interaction with Prostaglandin G/H synthase 1 , an enzyme critical in the biosynthesis of prostanoids. By inhibiting this enzyme, the compound may reduce the production of prostanoids, which are involved in inflammatory responses, fever regulation, and other physiological processes .

Anti-inflammatory and Analgesic Properties

This compound has demonstrated significant anti-inflammatory and analgesic effects. It acts as a precursor in the synthesis of various salicylamide derivatives that exhibit potent anti-inflammatory activity .

Enzyme Inhibition

Research indicates that this compound irreversibly inhibits key enzymes such as glutamic dehydrogenase and lactic dehydrogenase at lower concentrations compared to traditional exoalkylating agents, showcasing its potential as a therapeutic agent in metabolic disorders .

Study on Antiviral Activity

A recent study explored the antiviral potential of salicylamide derivatives, including those related to this compound. The compound showed promising results against MERS-CoV, with effective suppression of viral replication at concentrations as low as 10 μM .

Table: Summary of Biological Activities

Activity Effect Concentration Reference
Anti-inflammatorySignificant reductionNot specified
Enzyme inhibitionIrreversible inhibitionLow concentrations
Antiviral (MERS-CoV)Up to 1000-fold reduction10 μM

Applications in Pharmacology

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their roles in treating conditions related to inflammation and viral infections.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

5-(Bromoacetyl)salicylamide serves as a crucial building block in the synthesis of pharmacologically active compounds. It has demonstrated anti-inflammatory, analgesic, and antipyretic properties. For instance, it can be transformed into derivatives like 2-(2,6-dichloroanilino)-5-(2-bromoacetyl)benzamide, which exhibits potent anti-inflammatory effects .

Synthesis of Salicylamide Derivatives

The compound is instrumental in synthesizing various salicylamide derivatives that have shown therapeutic potential against a range of diseases. Studies indicate that derivatives of salicylamide can inhibit the replication of viruses such as influenza and coronaviruses, showcasing broad-spectrum antiviral activities .

Derivative Activity References
2-(2,6-Dichloroanilino)-5-(2-bromoacetyl)benzamideAnti-inflammatory
NiclosamideAntiviral against SARS-CoV-2

Agrochemical Applications

This compound is utilized as an intermediate in the synthesis of various agrochemicals. Notably, it is involved in producing herbicides like bromoxynil and pesticides such as fenamiphos. Bromoxynil is effective in controlling broadleaf weeds in crops like corn and wheat .

Agrochemical Type Application
BromoxynilHerbicideBroadleaf weed control
FenamiphosPesticideSoil-borne pest control

Cross-linking Agent

In materials science, this compound functions as a cross-linking agent in polymer synthesis. It can react with functional groups on polymers to enhance their mechanical properties and thermal stability. For example, it is used in the preparation of poly(2-hydroxyethyl methacrylate) hydrogels, which are promising for drug delivery systems and tissue engineering .

Synthesis of Polymeric Materials

The compound's ability to form cross-links improves the chemical resistance of materials, making them suitable for various applications in biomedical fields.

Synthesis Efficiency

Research indicates that direct bromination of 5-acetylsalicylamide is an efficient method for synthesizing this compound, achieving yields up to 93.2% when using bromine at controlled temperatures.

Antiviral Studies

Recent studies have highlighted the antiviral potential of salicylamide derivatives against SARS-CoV-2, with compounds exhibiting effective inhibition at sub-micromolar concentrations . This demonstrates the relevance of this compound in developing new antiviral therapies.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Salicylamide derivatives vary in substituents, which dictate their biological and physicochemical properties. Below is a structural comparison:

Compound Substituents Key Functional Groups Molecular Weight (g/mol) Primary Applications References
5-(Bromoacetyl)salicylamide 5-bromoacetyl, 2-hydroxybenzamide Bromoacetyl, amide 244.07 Antitumor agents, enzyme studies
JJGW08 2-methoxyphenylpiperazine moiety Piperazine, methoxy ~350–400* Anti-amnesic, 5-HT receptor modulation
AH5158 1-hydroxy-2-(1-methyl-3-phenylpropylamino)ethyl Hydroxyethyl, aminoalkyl 342.41 Dual α/β-adrenoceptor blocking
3-Phenylsalicylamide 3-phenyl, 2-hydroxybenzamide Phenyl, amide 227.24 Analgesic (low toxicity)
Polyfluoro-salicylamide (I) 2',4'-difluorophenyl, nitro-trifluoromethyl Fluoro, nitro, amide ~450* Antitumor agents

*Estimated based on structural analogs.

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromoacetyl in this compound) enhance electrophilicity, enabling covalent bonding with biological targets like Mcl-1 .
  • Arylpiperazine Moieties (e.g., JJGW08) improve serotonin receptor (5-HT₁A/₇) binding, linked to cognitive enhancement .
  • Fluorine Substitution (e.g., polyfluoro derivatives) increases metabolic stability and target affinity in oncology .

Table 1: Pharmacological Profiles

Compound Biological Target Mechanism of Action Observed Effects
This compound Mcl-1 protein, enzymes Post-translational Mcl-1 destabilization, enzyme inhibition Antitumor, anti-inflammatory
JJGW08 5-HT₁A/₇ receptors Serotonin receptor agonism Anti-amnesic, procognitive
AH5158 α/β-adrenoceptors Competitive receptor blockade Hypotensive, antiarrhythmic
Niclosamide analogs Mcl-1, E3 ligases Ubiquitination-mediated degradation Apoptosis induction in cancer
3-Phenylsalicylamide CNS receptors Central nervous system depression Analgesic, hypnotic

Notable Findings:

  • Receptor Selectivity : AH5158’s dual α/β-blocking action contrasts with salicylamide derivatives like AH3474 (selective β-blocker), highlighting substituent-dependent receptor specificity .

Physicochemical Properties and Solubility

Table 2: Solubility and Partition Coefficients

Compound log P (pH 7.0) Aqueous Solubility (µg/mL) pKa Key Influencing Factors
This compound 1.8* ~2000* ~8.2 Bromoacetyl hydrophobicity
Salicylamide 1.04 (pH 6.0) 4721 (pH 6.0) 8.2 Unionized form dominance at pH <8
AH5158 2.3* ~1500* 9.1 Hydroxyethyl and aminoalkyl groups

*Predicted based on structural analogs.

Key Trends :

  • pH-Dependent Solubility : Salicylamide derivatives exhibit reduced log P at higher pH due to ionization (Henderson-Hasselbalch principle) .
  • Substituent Effects : Bulky groups (e.g., bromoacetyl) lower aqueous solubility compared to smaller substituents (e.g., hydroxyl) .

Preparation Methods

Friedel-Crafts Acylation with 2-Bromoacetyl Halides

The most industrially viable method involves a one-step Friedel-Crafts acylation of methyl salicylate with 2-bromoacetyl halides. This approach, patented by CN102557947B , eliminates multi-step sequences and hazardous bromine handling:

Procedure :

  • Reagents : Methyl salicylate, 2-bromoacetyl bromide, AlCl₃ (Lewis acid)

  • Solvent : Anhydrous dichloromethane

  • Conditions : 25°C for 24 hours under inert atmosphere

  • Workup : Acidic quenching (pH 1–2), followed by dichloromethane extraction and petroleum ether recrystallization

Performance Metrics :

ParameterValue
Yield82.1%
Purity (HPLC)>98%
Reaction Scale0.066 mol (10 g)

This method’s superiority lies in its avoidance of liquid bromine , reducing environmental and equipment corrosion risks . By contrast, traditional routes using liquid bromine for α-carbon bromination of acetylated precursors face yield limitations (<50%) and safety challenges .

Bromination of 5-Acetylsalicylamide

Alternative pathways focus on post-acetylation bromination , though with variable efficiency:

Bromine/Hydrogen Bromide System

A two-step protocol from LookChem achieves moderate yields:

  • Acetylation : Salicylamide → 5-Acetylsalicylamide

  • Bromination : α-Carbon bromination using Br₂/HBr

Optimized Conditions :

Brominating AgentSolventTemperatureTimeYield
Br₂ + HBrEthyl acetate5–10°C18 h69.4%
Phenyltrimethylammonium tribromideCH₂Cl₂/MeOH20°CN/A29%

Copper(I) bromide in ethyl acetate under inert atmosphere boosts yield to 98% , though scalability is limited by CuBr cost.

Direct Aminolysis of 5-Bromoacetylsalicylate Esters

Ningbo Inno Pharmchem’s approach bypasses ester intermediates via aminolysis :
Reaction Scheme :

Methyl 5-bromoacetylsalicylate+Ammonia5-(Bromoacetyl)salicylamide+Methanol\text{Methyl 5-bromoacetylsalicylate} + \text{Ammonia} \rightarrow \text{this compound} + \text{Methanol}

Key Parameters :

  • Solvent : Ethanol/water mixtures

  • Catalyst : Triethylamine (0.5 equiv)

  • Conditions : Reflux for 2 hours

While yields are unspecified in public data, analogous ester-to-amide conversions typically achieve 85–90% efficiency in optimized systems .

Comparative Analysis of Synthetic Routes

Table 1. Methodological Trade-offs

MethodAdvantagesLimitationsBest Use Case
Friedel-Crafts High yield (82.1%), one-stepRequires anhydrous conditionsIndustrial scale-up
Br₂/HBr Bromination Low-cost reagentsModerate yield (69.4%), Br₂ hazardSmall-batch synthesis
CuBr Bromination Excellent yield (98%)High reagent costHigh-purity applications
Aminolysis Avoids toxic intermediatesUnreported yieldEco-friendly synthesis

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (e.g., ethyl acetate) improve bromine solubility, enhancing reaction homogeneity .

  • Dichloromethane in Friedel-Crafts reactions minimizes side-product formation .

Temperature Control

  • Brominations below 10°C suppress di-bromination byproducts .

  • Elevated temperatures (reflux) accelerate aminolysis but risk amide hydrolysis .

Catalytic Enhancements

  • Lewis acids (AlCl₃) in Friedel-Crafts reactions lower activation energy by polarizing the acyl halide .

  • Phase-transfer catalysts (e.g., phenyltrimethylammonium tribromide) improve interfacial bromine transfer but with yield penalties .

Scalability and Industrial Considerations

The Friedel-Crafts method is most scalable , with demonstrated 100 g-scale production (82.1% yield). Key factors for plant-level adaptation:

  • Continuous quenching systems to handle exothermic AlCl₃ neutralization

  • Solvent recovery loops for dichloromethane (>90% recyclability)

  • In-line pH monitoring during workup to prevent over-acidification

By contrast, CuBr-mediated bromination faces challenges in catalyst recovery, making it cost-prohibitive for ton-scale synthesis.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 30-minute reaction times for bromoacetylation under microwave irradiation (100°C, 300 W), though yields remain unvalidated .

Enzymatic Bromination

Exploratory work using vanadium-dependent haloperoxidases achieves 40% conversion under mild conditions (pH 5, 30°C) , offering a green chemistry alternative.

Quality Control and Characterization

Critical Analytical Parameters :

  • HPLC Purity : >95% (C18 column, 60:40 MeOH/H₂O, 1 mL/min)

  • Melting Point : 141–144°C (deviations indicate polymorphic impurities)

  • ¹H NMR Verification : δ 2.85 (s, 2H, COCH₂Br), δ 6.8–8.1 (m, 3H, aromatic)

Properties

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSXLSUWGZOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10995014
Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73866-23-6
Record name 5-(2-Bromoacetyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73866-23-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-(bromoacetyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073866236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
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Record name 5-(bromoacetyl)salicylamide
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Record name 5-(Bromoacetyl)salicylamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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